molecular formula C9H14N2O B11718571 3-Amino-2-[(dimethylamino)methyl]phenol

3-Amino-2-[(dimethylamino)methyl]phenol

Cat. No.: B11718571
M. Wt: 166.22 g/mol
InChI Key: NRAASMVLNXWEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(dimethylamino)methyl]phenol is a phenolic compound featuring an amino group at the 3-position and a dimethylaminomethyl substituent at the 2-position (ortho to the hydroxyl group). The dimethylaminomethyl group introduces steric bulk and basicity due to the tertiary amine, while the 3-amino group enhances hydrogen-bonding capacity. Such dual functionality may render it valuable in pharmaceutical synthesis or coordination chemistry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-2-[(dimethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c1-11(2)6-7-8(10)4-3-5-9(7)12/h3-5,12H,6,10H2,1-2H3

InChI Key

NRAASMVLNXWEEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC=C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(dimethylamino)methyl]phenol typically involves the reaction of 3-aminophenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-aminophenol, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.

    Procedure: The 3-aminophenol is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is then heated and stirred for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(dimethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and phenol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-[(dimethylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(dimethylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and dimethylamino groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-[(Dimethylamino)methyl]phenol (CAS 120-65-0) Structure: Contains a dimethylaminomethyl group at the 2-position but lacks the 3-amino substituent. This derivative is used in coordination chemistry, as seen in copper(II) complexes with N2S2 donor ligands . Key Difference: Lower water solubility compared to the target compound due to reduced polarity .

3-Amino-2-methylphenol (CAS 53222-92-7) Structure: Features a methyl group at the 2-position and an amino group at the 3-position. Properties: The methyl group lacks the basicity of the dimethylaminomethyl group, leading to weaker interactions with metal ions. This compound is often employed in dye synthesis and as a pharmaceutical intermediate . Key Difference: Reduced steric hindrance and basicity compared to the dimethylaminomethyl analog .

2,4,6-Tris[(dimethylamino)methyl]phenol (CAS 90-72-2) Structure: Three dimethylaminomethyl groups at the 2-, 4-, and 6-positions. Properties: High basicity and solubility in polar solvents due to multiple tertiary amines. Used in adhesives and epoxy curing agents . Key Difference: Enhanced solubility and thermal stability compared to mono- or di-substituted phenols .

3-[1-(Dimethylamino)ethyl]phenol Structure: A dimethylaminoethyl chain at the 3-position instead of the aminomethyl group. Applications include opioid receptor modulation, as seen in PZM21 synthesis . Key Difference: Greater lipophilicity but reduced hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Compound Substituents LogP* Solubility (Water) Key Applications
3-Amino-2-[(dimethylamino)methyl]phenol 2-(dimethylaminomethyl), 3-amino ~2.5† Moderate Drug intermediates, coordination
2-[(Dimethylamino)methyl]phenol 2-(dimethylaminomethyl) 1.8‡ Low Metal chelation
3-Amino-2-methylphenol 2-methyl, 3-amino 1.2 High Dyes, pharmaceuticals
2,4,6-Tris[(dimethylamino)methyl]phenol Tri-substituted dimethylaminomethyl 3.9 High Adhesives, polymers
3-[1-(Dimethylamino)ethyl]phenol 3-(dimethylaminoethyl) 3.1 Moderate Opioid receptor agonists

*Predicted or estimated values based on structural analogs. †Estimated using XLogP3 data from related compounds . ‡Experimental LogP = 4.16 for 2-[(dimethylamino)methyl]phenol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.